Cas no 95-31-8 (S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine)

S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine structure
95-31-8 structure
상품 이름:S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine
CAS 번호:95-31-8
MF:C11H14N2S2
메가와트:238.372259616852
MDL:MFCD00022873
CID:34790
PubChem ID:7230

S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine 화학적 및 물리적 성질

이름 및 식별자

    • S-(Benzo[d]thiazol-2-yl)-N-(tert-butyl)thiohydroxylamine
    • TBBS
    • n-tert-butyl-2-benzothiazolesulphenamide
    • accelerator ns
    • 2-(tert-butylaminothio)benzothiazole
    • n-tertiarybutyl-2-benzothiazole sulfennamide
    • 2-[(tert-butylamino)sulfanyl]-1,3-benzothiazole
    • 2-benzothiazolesulfenamide, n-tert-butyl-
    • accel bns
    • accelerator(ns)
    • akrochem bbts
    • bbts
    • benzothiazolesulfenamide, n-(1,1-dimethylethyl)-
    • benzothiazolyl-2-tert-butylsulfenamide
    • butyl 2-benzothiazole sulfenamide
    • butylbenzothiazole sulfenamide
    • conacns,(dupont)
    • delac ns
    • n-(1,1-dimethylethyl)-2-benzothiazolesulfenamid
    • n-(1,1-dimethylethyl)-2-benzothiazolesulfenamide
    • n-(1,1-dimethylethyl)-benzothiazolesulfenamid
    • n-(1,1-dimethylethyl)benzothiazolesulfenamide
    • n-t-butyl-2-benzothioazole sulfenamide
    • Accelerator BBTS
    • N-(1,3-benzothiazol-2-ylsulfanyl)-2-methylpropan-2-amine
    • N-t-Butyl-2-benzothiazolesulfenamide
    • N-TERT-BUTYL-2-BENZOTHIAZOLESULFENAMIDE
    • S-(Benzo[d]thiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine
    • TBBS(NS)
    • N-tert-Butylbenzothiazole-2-sulphenamide
    • NTBBTS
    • Nocceler NS
    • Santocure NS
    • Vulkacit NZ
    • Pennac Tbbs
    • Vanax NS
    • 2-Benzothiazolesulfenamide, N-(1,1-dimethylethyl)-
    • N-tert-Butyl-2-benzothiazylsulfenamide
    • N-t-Butylbenzothiazylsulfenamide
    • N-tert-Butyl-2
    • 2-Benzothiazolesulfenamide, N-tert-butyl- (6CI, 7CI, 8CI)
    • N-(1,1-Dimethylethyl)-2-benzothiazolesulfenamide (ACI)
    • 2-[[(1,1-Dimethylethyl)amino]thio]benzothiazole
    • Antioxidant NS
    • Cure NS
    • Luvomaxx TBBS
    • n-tert-Butyl-2-benzothaiazole sulfonamide
    • N-tert-Butyl-2-benzothiazolylsulfenamide
    • N-tert-Butyl-2-benzothiazolylsulphenamide
    • N-tert-Butylbenzothiazolesulfenamide
    • Nocceler NS-F
    • Nocceler NS-G
    • Nocceler NS-P
    • NS
    • NS 80
    • NS 80 (vulcanization accelerator)
    • NS-F
    • NS-P
    • NSC 84176
    • NSG
    • NSG (heterocycle)
    • Perkacit TBBS
    • Rhenogran TBBS 80
    • Rubenamid T/Gr
    • SA-TB
    • Sanceler NS
    • Sanceler NS-F
    • Sanceler NS-G
    • Sanceler NS-P
    • Santocure BBTS
    • Santocure TBBS
    • Soxinol NS
    • Sulfenamide T
    • Sulfenamide TBBS
    • TBBS 80
    • Vanax NS Rodform
    • Vulkacit NZ/C
    • Vulkacit NZ/EG-C
    • N-tert-butyl-2-(4-piperidyloxy)acetamide
    • N-tert-Butyl-2-benzothiazolesulfenamid
    • N-TERT- BUTYL-2-BENZOTHIAZOLE SULFENAMIDE
    • EINECS 202-409-1
    • NS-P; NSC 84176; NSG; Nocceler NS-P; Perkacit TBBS
    • SR-01000408154-1
    • S-(benzo[d]thiazol-2-yl)-N-tert-butylthiohydroxylamine
    • W-100166
    • DTXSID7026572
    • SR-01000408154
    • HSDB 5288
    • NS00009355
    • N-t-Butyl-2-benzothiazole-sulfenamide
    • WLN: T56 BN DSJ CSMX1&1&1
    • BRN 0158370
    • D70664
    • N-tert-Butyl-2-benzothiazosulfenamide
    • 2-Benzothiazolesulfenamide,1-dimethylethyl)-
    • NSC-84176
    • 1ST001865-1000
    • n-tert-butyl-2-benzothiazole sulfenamide
    • Q27292283
    • 95-31-8
    • CHEMBL3182037
    • NCGC00258449-01
    • Vulkacit NZ/EG
    • C11H14N2S2
    • N-t-Butyl-O-benzothiazole-2-sulfenamide
    • n-t-butyl-2-benzothiazole sulfenamide
    • Vanax TBSI
    • NCGC00248869-01
    • (1,3-benzothiazol-2-ylsulfanyl)(tert-butyl)amine
    • BUTYL-2-BENZOTHIAZOLE SULFENAMIDE, N-TERT-
    • DB-057575
    • (13-BENZOTHIAZOL-2-YLSULFANYL)(TERT-BUTYL)AMINE
    • Tox21_200895
    • N-tert-Butyl-2-benzothiazolyl sulfenamide
    • MFCD00022873
    • N-(1,3-benzothiazol-2-ylthio)-2-methylpropan-2-amine
    • AKOS000520589
    • NSC84176
    • EC 202-409-1
    • UNII-W468IFJ99C
    • DTXCID506572
    • SCHEMBL80374
    • 2-[(tert-Butylamino)sulfanyl]-1,3-benzothiazole #
    • HMS1675L02
    • 2-(TERT-BUTYLAMINOTHIO)BENZOTHIAZOLE [HSDB]
    • CAS-95-31-8
    • AS-15571
    • AG-690/12868295
    • Santocure NS vulcanization accelerator
    • 1ST001865
    • STK771202
    • EU-0002407
    • W468IFJ99C
    • S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine
    • MDL: MFCD00022873
    • 인치: 1S/C11H14N2S2/c1-11(2,3)13-15-10-12-8-6-4-5-7-9(8)14-10/h4-7,13H,1-3H3
    • InChIKey: IUJLOAKJZQBENM-UHFFFAOYSA-N
    • 미소: N1C2C(=CC=CC=2)SC=1SNC(C)(C)C
    • BRN: 158370

계산된 속성

  • 정밀분자량: 238.06000
  • 동위원소 질량: 238.06
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 15
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 215
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 3.4
  • 토폴로지 분자 극성 표면적: 78.5

실험적 성질

  • 색과 성상: 공산품은 옅은 황색이나 황갈색 가루이다.
  • 밀도: 1.29
  • 융해점: 105 ºC
  • 비등점: 344.1ºC at 760 mmHg
  • 플래시 포인트: 165°C
  • 굴절률: 1.5500 (estimate)
  • PSA: 78.46000
  • LogP: 4.08240
  • 용해성: 벤젠, 디클로로메탄, 사염화탄소, 에틸산에스테르, 아세톤, 에탄올에 녹고 휘발유에 녹으며 물, 희산, 희알칼리 용액에 녹지 않는다.

S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine 보안 정보

S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
BAI LING WEI Technology Co., Ltd.
PLAS-AC-003S-1mL
Accelerator BBTS,1000 μg/mL in Hexane:Acetone (90:10)
95-31-8 1000 μg/mL in Hexane:Acetone (90:10)
1mL
¥ 278 2021-07-07
abcr
AB179668-100 g
N-tert-Butyl-2-benzothiazolesulfenamide, 97%; .
95-31-8 97%
100 g
€77.40 2023-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N56220-100g
N-tert-Butyl-2-benzothiazolesulfenamide
95-31-8
100g
¥46.0 2021-09-04
Ambeed
A555197-100g
N-tert-Butyl-2-benzothiazolesulfenamide
95-31-8 97%
100g
$16.0 2025-02-20
SHENG KE LU SI SHENG WU JI SHU
sc-279799B-250 g
N-tert-Butyl-2-benzothiazolesulfenamide,
95-31-8
250g
¥1,083.00 2023-07-10
Ambeed
A555197-1kg
N-tert-Butyl-2-benzothiazolesulfenamide
95-31-8 97%
1kg
$100.0 2025-02-20
Ambeed
A555197-25g
N-tert-Butyl-2-benzothiazolesulfenamide
95-31-8 97%
25g
$7.0 2024-07-16
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N830235-2.5kg
N-tert-Butyl-2-benzothiazolesulfenamide
95-31-8 98%
2.5kg
1,950.00 2021-05-17
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N305028-500g
S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine
95-31-8 98%
500g
¥109.90 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B811A-500g
S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine
95-31-8 98%
500g
¥296.0 2022-05-30

S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine 합성 방법

합성 방법 1

반응 조건
1.1 rt; rt → 60 °C; 60 °C → 40 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  40 °C
참조
Preparation method of Accelerator TBBS from Accelerator M tert-butyl ammonium salt by oxidizing with hydrogen peroxide
, China, , ,

합성 방법 2

반응 조건
1.1 Reagents: Oxygen Catalysts: KM 01 (nickel catalyst) ;  100 min, 10 °C
참조
Method for producing N-tert-butylbenzothiazole-2-sulfenamide
, China, , ,

합성 방법 3

반응 조건
1.1 Catalysts: Cobalt phthalocyanine Solvents: Water ;  20 min, 35 °C; 15 s, 65 °C; 30 min, 55 °C
참조
Simple and cost-effect preparation system and method of N-tert-butyl-2-benzothiazole sulfenamide
, China, , ,

합성 방법 4

반응 조건
1.1 Solvents: Water ;  40 min, 35 °C
1.2 Reagents: tert-Butylamine Catalysts: Cupric acetate ;  35 °C → 60 °C
1.3 Reagents: Oxygen ;  0.8 MPa, 55 - 65 °C
참조
Joint production process of rubber vulcanization accelerator ns
, China, , ,

합성 방법 5

반응 조건
1.1 Solvents: Water ;  rt → 40 °C; 15 h, 0.15 MPa, 40 °C
참조
Method for preparing sulfenamide rubber vulcanization accelerator by catalytic oxidation with molecular oxygen in aqueous phase
, China, , ,

합성 방법 6

반응 조건
1.1 Reagents: Sodium hypochlorite Catalysts: Sodium acetate ,  Sodium bicarbonate ,  Potassium carbonate ,  Disodium phosphate Solvents: Water ;  25 - 50 °C
참조
Method for improving synthesis yield of TBBS as rubber vulcanization accelerator
, China, , ,

합성 방법 7

반응 조건
1.1 Solvents: Water ;  30 min, 30 - 35 °C; 2 h, 30 - 35 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min, 40 - 50 °C; 50 °C → 85 °C; 1 h, 80 - 85 °C
참조
Process for preparation of N-tert-butyl benzothiazole sulfenamide
, China, , ,

합성 방법 8

반응 조건
1.1 Solvents: Water ;  rt → 90 °C
1.2 Reagents: Oxygen ;  1 h, 40 - 90 °C
참조
Method for synthesizing rubber vulcanization accelerator by plasma one-step oxidation
, China, , ,

합성 방법 9

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ;  2 h, 20 °C
1.2 Reagents: Hydrochloric acid ,  Sodium hypochlorite Solvents: Water ;  rt; 1 h, rt
참조
Method for directly synthesizing rubber vulcanization accelerator TBBS in waste water
, China, , ,

합성 방법 10

반응 조건
1.1 Reagents: Sodium hypochlorite Solvents: Toluene ;  2 s, 35 °C
참조
Process for preparation of N-tert-butyl-2-benzothiazole sulfenamide
, China, , ,

합성 방법 11

반응 조건
1.1 Solvents: Methanol ;  90 min, 40 - 45 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 80 - 85 °C
참조
Continuous preparation of N-tert-butyl benzothiazole sulfenamide
, China, , ,

합성 방법 12

반응 조건
1.1 Reagents: Oxygen Catalysts: Tempo Solvents: Acetonitrile ;  rt → 100 °C; 3 h, 0.3 MPa, 100 °C
참조
TEMPO-Catalyzed Aerobic Oxidative Coupling of Thiols for Metal-Free Formation of S-N/S-S Bonds
Yang, Liting; Li, Shuding; Dou, Yingchao; Zhen, Shan; Li, Heng; et al, Asian Journal of Organic Chemistry, 2017, 6(3), 265-268

합성 방법 13

반응 조건
1.1 Reagents: Sodium chloride ,  Sodium dodecylbenzenesulfonate Solvents: Water ;  30 min, rt
1.2 rt; 10 min, rt
1.3 Reagents: Sodium hypochlorite ;  25 - 35 °C
참조
Method for improving yield of rubber accelerator tert-butyl-2-benzothiazolesulfenamide (TBBS)
, China, , ,

합성 방법 14

반응 조건
1.1 Reagents: Ammonia ,  Oxygen ,  Tw 20 (surfactant) Catalysts: Tetraamminecopper(2+) Solvents: Water ;  0.6 MPa, 10 °C
1.2 3 h, 10 °C; 2 h, 35 °C
참조
Method for preparing rubber vulcanization accelerator N-tertiary butyl-2-benzothiazolesulfenamide
, China, , ,

합성 방법 15

반응 조건
1.1 Reagents: Hydrogen peroxide Solvents: Water ;  2.0 h, rt
참조
Method for manufacture of high-yield vulcanization accelerator NS by two-step method with hydrogen peroxide as oxidant
, China, , ,

합성 방법 16

반응 조건
1.1 30 min, 25 °C
1.2 Reagents: Sodium hypochlorite Solvents: Water ;  25 °C; 180 min, 30 °C
1.3 Reagents: Ammonium sulfate ;  2.5 h, 70 °C
참조
Method for preparing N-tert-butylbenzothiazole-2-sulphenamide
, China, , ,

합성 방법 17

반응 조건
1.1 Reagents: Chlorine Solvents: Toluene ;  0.6 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0.4 h, 40 °C
참조
Method for continuously producing vulcanization accelerator TBBS by using liquid chlorine as oxidant
, China, , ,

합성 방법 18

반응 조건
1.1 Reagents: Sodium chloride Solvents: Carbon tetrachloride ,  Acetonitrile
참조
Electrosynthesis of N-tert-butyl-2-benzothiazolesulfenamide
Mukminova, G. R.; Simonov, M. D.; Chernykh, G. V.; Novikov, V. T.; Avrutskaya, I. A., Russian Journal of Electrochemistry (Translation of Elektrokhimiya), 2001, 37(1), 107-111

합성 방법 19

반응 조건
1.1 Catalysts: Potassium iodide Solvents: Methanol ;  25 °C; 3 h, 25 °C
참조
High-efficiency synthesis of sulfenamides and disulfides by electrochemical dehydrogenative coupling
Zhang, Tong; Wang, Ruke; Ma, Linzheng; Liu, Jing; Sun, Jifu; et al, Environmental Chemistry Letters, 2022, 20(5), 2765-2771

합성 방법 20

반응 조건
1.1 Reagents: Sodium hypochlorite ;  10 min, 40 °C
참조
Method for preparing rubber accelerator NS by microchannel reactor
, China, , ,

S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine Raw materials

S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine Preparation Products

S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine 관련 문헌

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:95-31-8)N-tert-Butyl-2-benzothiazolesulfenamide
sfd21105
순결:99.9%
재다:200kg
가격 ($):문의